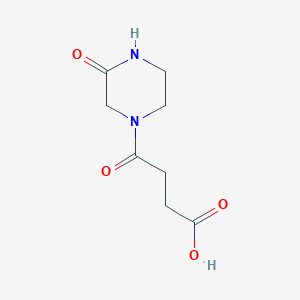

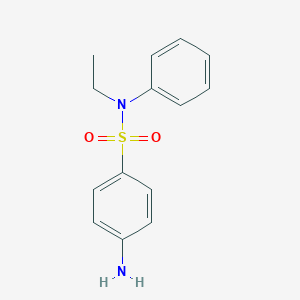

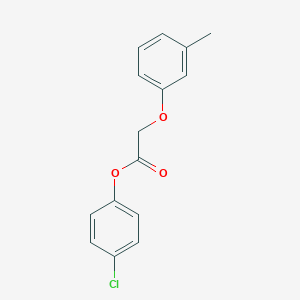

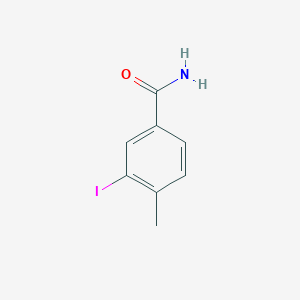

![molecular formula C14H12ClNO B185485 2-{[(3-氯-2-甲基苯基)亚胺]甲基}酚 CAS No. 70740-17-9](/img/structure/B185485.png)

2-{[(3-氯-2-甲基苯基)亚胺]甲基}酚

描述

2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CMPI and has a molecular formula of C14H12ClNO. In

科学研究应用

席夫碱化合物的实验和理论研究

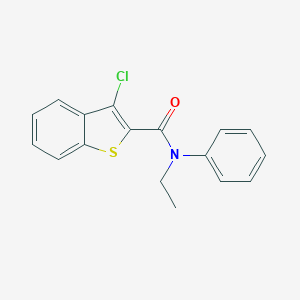

席夫碱有机化合物,包括与2-{[(3-氯-2-甲基苯基)亚胺]甲基}酚相关的类似物,已被广泛研究其独特性质。Kusmariya和Mishra(2015)的研究集中在从2-氨基-4-氯苯硫醇合成的三种席夫碱化合物的DFT、对接和荧光研究上。这些化合物表现出显著的荧光性质,并且已经使用各种光谱技术进行了表征。该研究包括DFT计算、频率计算、穆林电荷分布、HOMO-LUMO和分子静电势计算,以了解它们的分子几何和电子吸收光谱。此外,还进行了分子对接研究,以预测它们在碳酸酐酶II酶的活性位点中的结合模式,暗示了在酶抑制和基于荧光的应用中的潜在应用(Kusmariya & Mishra, 2015)。

双核镧系配合物的磁性和发光性质

Wu等人(2019)使用8-羟基喹啉席夫碱和β-二酮配体组装了六个苯氧-O桥联的双核镧系(III)配合物。这些配合物表现出显著的磁性和近红外发光性,特别是对于Nd3+和Er3+离子。磁性研究表明其中一个配合物具有磁热效应,而另一个表现出典型的单分子磁体(SMM)的缓慢磁弛豫行为,暗示了它们在磁性和发光应用中的潜力(Wu et al., 2019)。

席夫碱对腐蚀的抑制作用

Behpour等人(2008)研究了席夫碱对盐酸溶液中轻钢腐蚀的抑制作用。研究表明,某些席夫碱化合物在腐蚀抑制中表现出高效率,作为混合抑制剂。这些抑制剂在钢表面的吸附被确认遵循朗缪尔吸附等温线,热力学参数表明一个自发吸附过程。这项研究突出了席夫碱化合物在保护金属免受腐蚀方面的潜在应用(Behpour et al., 2008)。

溶剂致色性和溶剂致色性开关

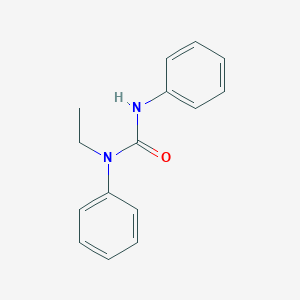

Nandi等人(2012)合成了四种硝基取代的4-[(苯基亚甲基)亚胺]酚,并研究了它们的溶剂致色性行为。这些化合物被用作探针来研究二元溶剂混合物,揭示了由溶剂-溶剂和溶质-溶剂相互作用引起的协同行为。其中一种化合物展示了一种独特的溶剂致色开关,触发了介质极性的微小变化,暗示了它们在开发溶剂致色开关和用于溶剂混合物分析的探针中的应用(Nandi et al., 2012)。

属性

IUPAC Name |

2-[(3-chloro-2-methylphenyl)iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDFQHGTRKWGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416405 | |

| Record name | AN-329/40405203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol | |

CAS RN |

70740-17-9 | |

| Record name | NSC166518 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AN-329/40405203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。